molecular formula C9H11ClN2O2 B13583736 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride

8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride

Cat. No.: B13583736
M. Wt: 214.65 g/mol
InChI Key: KRLKDXIEWYQXIZ-UHFFFAOYSA-N
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Description

8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride is a chemical compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride typically involves the Mannich reaction, which is a well-known method for introducing an aminoalkyl moiety by electrophilic substitution . The reaction conditions often include the use of formaldehyde and an amine in the presence of an alcohol solvent, such as ethanol. The mixture is heated to around 60°C for a couple of hours and then cooled to room temperature to obtain the target compound as a hydrochloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the temperature and reaction time precisely. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazines, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit oxidative stress by protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
  • 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrobromide
  • 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydroiodide

Uniqueness

8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride is unique due to its specific hydrochloride form, which may confer different solubility and stability properties compared to its hydrobromide and hydroiodide counterparts. This uniqueness can influence its biological activity and suitability for various applications .

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

8-(aminomethyl)-4H-1,4-benzoxazin-3-one;hydrochloride

InChI

InChI=1S/C9H10N2O2.ClH/c10-4-6-2-1-3-7-9(6)13-5-8(12)11-7;/h1-3H,4-5,10H2,(H,11,12);1H

InChI Key

KRLKDXIEWYQXIZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC(=C2O1)CN.Cl

Origin of Product

United States

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